

Application Notes & Protocols: Administration of Bimiralisib in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Bimiralisib*

Cat. No.: *B560068*

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Introduction

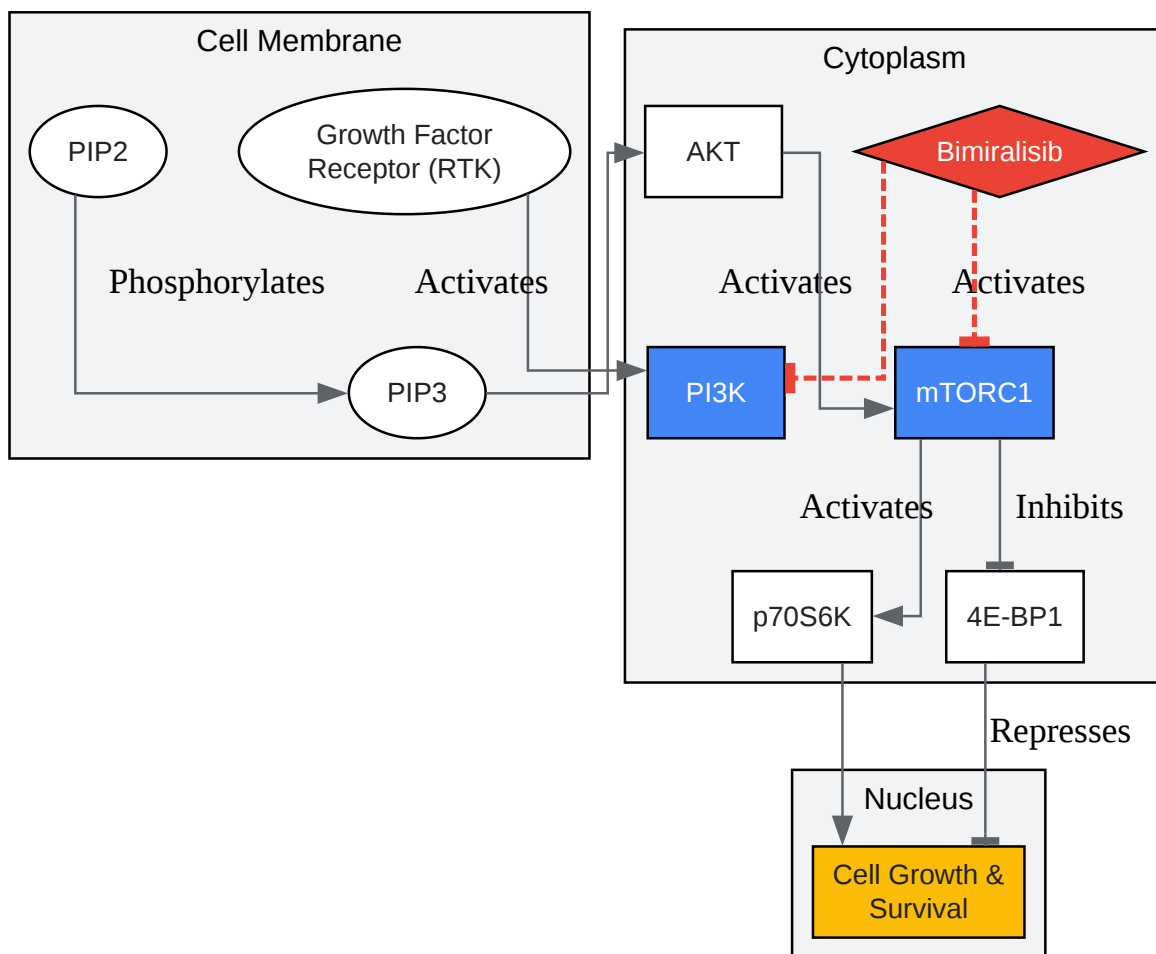
Bimiralisib, also known as PQR309, is an orally bioavailable small molecule that acts as a dual inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[1][2] It is a pan-inhibitor, targeting all four class I PI3K isoforms (α , β , γ , δ) as well as the mTORC1 and mTORC2 complexes.[2][3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its aberrant activation is a common feature in many human cancers.[5][6] By simultaneously targeting both PI3K and mTOR, **Bimiralisib** aims to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2] Preclinical studies have demonstrated its anti-tumor activity in a variety of cancer models, including lymphomas and solid tumors, making it a compound of interest for cancer research.[2][7] A key characteristic of **Bimiralisib** is its ability to penetrate the blood-brain barrier, suggesting potential utility for central nervous system (CNS) malignancies.[7][8]

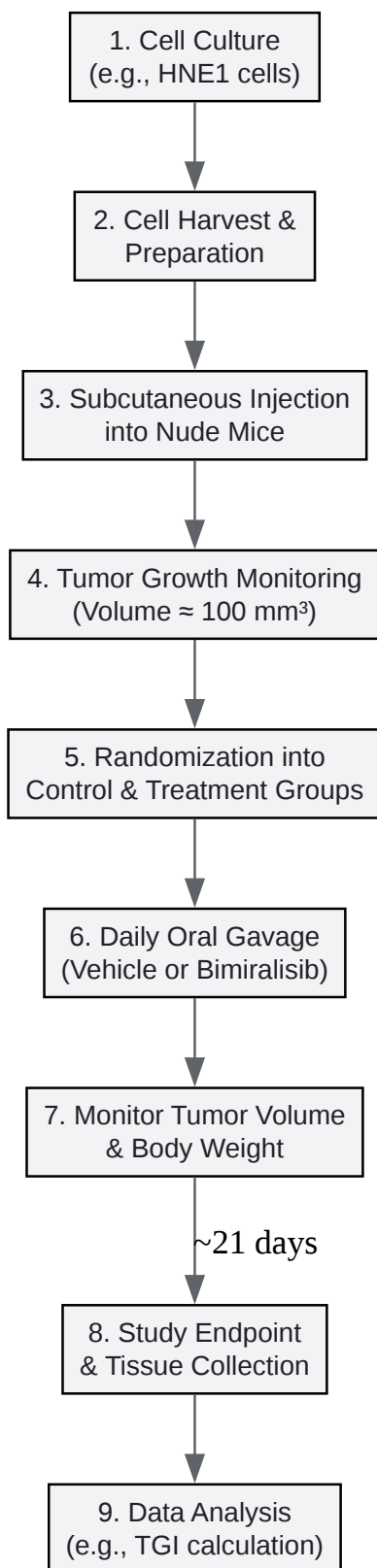
These application notes provide a detailed protocol for the administration of **Bimiralisib** in mouse xenograft models, intended for researchers in oncology and drug development.

Mechanism of Action: PI3K/mTOR Pathway Inhibition

Bimiralisib exerts its anti-neoplastic effects by inhibiting the phosphorylation of key proteins within the PI3K/AKT/mTOR signaling cascade.[1] This dual inhibition leads to a G1 cell cycle

arrest and a reduction in tumor cell proliferation.[1][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that activates downstream effectors like AKT. Activated AKT, in turn, modulates numerous cellular processes and activates the mTORC1 complex, a master regulator of protein synthesis and cell growth. **Bimiralisib** blocks the kinase activity of both PI3K and mTOR, effectively shutting down this pro-survival signaling network.





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